2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
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Overview
Description
2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a chemical compound that features a benzamide core with a 2-chloro substituent and a phenethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves the following steps:
Formation of the Phenethyl Intermediate: The phenethyl group is synthesized by reacting 4-bromophenethylamine with pyrrolidine under basic conditions.
Coupling with Benzamide: The phenethyl intermediate is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenethyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Materials Science: It can be used in the synthesis of polymers and other materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study the interactions of benzamide derivatives with biological targets.
Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with binding sites on proteins, while the benzamide core can form hydrogen bonds or hydrophobic interactions. This compound may inhibit or activate specific pathways, depending on its structure and the target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a benzamide core.
2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide: Similar structure but with an acetamide core instead of a benzamide core.
4-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a benzamide core.
Uniqueness
2-chloro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is unique due to its specific combination of a benzamide core with a 2-chloro substituent and a phenethyl group attached to a pyrrolidine ring. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
2-chloro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-18-6-2-1-5-17(18)19(23)21-12-11-15-7-9-16(10-8-15)22-13-3-4-14-22/h1-2,5-10H,3-4,11-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTWIADYSFQMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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